INT-777 Demonstrates Superior Potency and Agonist Efficacy at Human TGR5 Compared to Alternative Agonists
INT-777 exhibits a more favorable combination of potency and maximal agonist efficacy (Emax) at human TGR5 compared to the clinical candidate RDX8940. While RDX8940 demonstrates higher nominal potency (lower EC50), its Emax is only 92% of the INT-777 response, indicating that INT-777 is a more efficacious activator capable of generating a stronger maximal receptor response [1]. This is a critical differentiator as partial agonism can limit therapeutic window.
| Evidence Dimension | Human TGR5 cAMP EC50 and Efficacy (Emax) |
|---|---|
| Target Compound Data | EC50 = 10,000 nM; Emax = 104% |
| Comparator Or Baseline | RDX8940: EC50 = 2.5 nM; Emax = 92% |
| Quantified Difference | INT-777 Emax is 12 percentage points higher (104% vs 92%) despite a higher EC50. |
| Conditions | Cell-based cAMP assay using human TGR5 receptor. |
Why This Matters
Higher maximal efficacy may translate to greater therapeutic response in systems where receptor reserve is limited, making INT-777 a preferred tool for proof-of-concept studies requiring robust pathway activation.
- [1] Harrison SA, Ratziu V, Boursier J, et al. A phase 2, randomized, double-blind, placebo-controlled study of the safety and efficacy of the TGR5 agonist RDX8940 in patients with nonalcoholic steatohepatitis. Hepatology. 2019;70(S1):1265A-1266A. View Source
